molecular formula C7H9NO2S B1599132 2-amino-2-(3-methylthiophen-2-yl)acetic Acid CAS No. 500718-18-3

2-amino-2-(3-methylthiophen-2-yl)acetic Acid

Cat. No. B1599132
M. Wt: 171.22 g/mol
InChI Key: PHUPHROQPYXKBX-UHFFFAOYSA-N
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Description

2-amino-2-(3-methylthiophen-2-yl)acetic acid is a compound with the CAS Number: 500718-18-3 and a molecular weight of 171.22 . It has an IUPAC name of amino (3-methyl-2-thienyl)acetic acid . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for 2-amino-2-(3-methylthiophen-2-yl)acetic acid is 1S/C7H9NO2S/c1-4-2-3-11-6 (4)5 (8)7 (9)10/h2-3,5H,8H2,1H3, (H,9,10) . This indicates the molecular structure of the compound.

Scientific Research Applications

Biochemical Significance

Amino acids and their derivatives play crucial roles in biochemical processes. For example, they are fundamental in protein synthesis, serve as neurotransmitter precursors, and participate in metabolic pathways. Acetic acid derivatives, including those modified with amino groups, can influence various physiological mechanisms, such as enzyme inhibition or activation, impacting metabolic diseases, neurological conditions, and cancer research.

Pharmacological Applications

Research into acetic acid derivatives has demonstrated potential pharmacological applications, including antiepileptic effects, as seen with Gabapentin, 1-(aminomethyl) cyclohexane acetic acid. Gabapentin's antiepileptic properties were explored in clinical trials, showing a dose-related antiepileptic effect and good tolerance as add-on therapy in patients with severe partial and generalized epilepsies (Crawford et al., 1987).

Metabolic Disorders

Compounds related to 2-amino-2-(3-methylthiophen-2-yl)acetic Acid may also find relevance in studying metabolic disorders. For instance, β-ketothiolase deficiency, an inborn error of metabolism characterized by the accumulation of specific organic acids, highlights the importance of understanding how various acetic acid derivatives are metabolized (Schutgens et al., 1982).

Safety And Hazards

The safety information for 2-amino-2-(3-methylthiophen-2-yl)acetic acid includes several hazard statements: H302, H312, H332 . The compound also has several precautionary statements: P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 . The signal word for this compound is "Warning" .

properties

IUPAC Name

2-amino-2-(3-methylthiophen-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2S/c1-4-2-3-11-6(4)5(8)7(9)10/h2-3,5H,8H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHUPHROQPYXKBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40402827
Record name 2-amino-2-(3-methylthiophen-2-yl)acetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40402827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-2-(3-methylthiophen-2-yl)acetic Acid

CAS RN

500718-18-3
Record name 2-amino-2-(3-methylthiophen-2-yl)acetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40402827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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